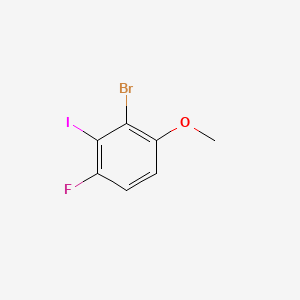

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene

描述

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene is a polyhalogenated aromatic compound featuring bromine, fluorine, iodine, and methoxy substituents at positions 2, 4, 3, and 1, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor development. Its unique substitution pattern imparts distinct electronic and steric properties, influencing reactivity and interaction with catalytic systems.

属性

分子式 |

C7H5BrFIO |

|---|---|

分子量 |

330.92 g/mol |

IUPAC 名称 |

3-bromo-1-fluoro-2-iodo-4-methoxybenzene |

InChI |

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 |

InChI 键 |

ZBKGLSRGXKDYBY-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C=C1)F)I)Br |

产品来源 |

United States |

准备方法

Starting Material Preparation: 1-Bromo-4-fluoro-2-methoxybenzene

The precursor 1-bromo-4-fluoro-2-methoxybenzene is commonly prepared by electrophilic aromatic substitution or halogenation of methoxy-substituted fluorobenzenes. For example, nitration of this compound can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C for 30 minutes, yielding about 44% product after purification by flash chromatography.

Iodination via Diazotization and Sandmeyer Reaction

The key step to introduce the iodine substituent at the 3-position involves diazotization of an amino intermediate followed by iodination. This is typically done by:

- Converting the corresponding amino derivative of the bromofluoro-methoxybenzene into a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C).

- Subsequent reaction with potassium iodide to replace the diazonium group with iodine.

This Sandmeyer-type reaction is well-documented for similar compounds like 2-bromo-1-iodo-4-methoxybenzene , where the amino precursor is diazotized and treated with potassium iodide in aqueous acetonitrile at mild temperatures, yielding the iodinated product in high yields (up to 92%).

Multi-Step Synthesis Route

A typical synthetic sequence to obtain 2-bromo-4-fluoro-3-iodo-1-methoxybenzene involves:

Research Findings and Analytical Data

- Spectroscopic characterization of intermediates and final product confirms the substitution pattern:

- Purification is generally achieved by standard extraction, drying, and column chromatography techniques.

- Reaction times vary from 30 minutes (for nitration) to overnight stirring (for Sandmeyer iodination), with temperatures carefully controlled between 0 °C and room temperature to maintain regioselectivity and avoid side reactions.

Comparative Notes on Alternative Methods

- Some methods employ direct bromination and fluorination on methoxybenzene derivatives followed by iodination via diazotization, while others start from amino-nitro intermediates.

- Reduction of nitro groups to amines is efficiently done using catalytic hydrogenation under mild conditions, favoring high yields and purity.

- The choice of solvent (acetonitrile/water mixtures) and acid (hydrochloric or sulfuric acid) is critical for controlling diazotization and subsequent substitution steps.

Summary Table of Preparation Steps

化学反应分析

Types of Reactions

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts such as iron(III) bromide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.

科学研究应用

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

作用机制

The mechanism by which 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a substrate or intermediate, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules.

相似化合物的比较

Structural and Electronic Properties

The table below compares 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene with analogous halogenated methoxybenzenes, emphasizing substituent positions and functional group effects:

Key Observations:

- Halogen Effects : Iodine’s larger atomic radius increases steric hindrance compared to bromine or fluorine, impacting coupling reaction efficiency .

- Electronic Modulation: Electron-withdrawing groups (e.g., -NO₂ in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) decrease ring electron density, favoring nucleophilic substitution, whereas methoxy groups (-OMe) are electron-donating .

- Positional Isomerism : Substituent positions (e.g., meta vs. para halogens) dictate regioselectivity in further functionalization .

生物活性

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves halogenation reactions of methoxybenzene derivatives. The general synthetic pathway includes:

- Starting Materials : Methoxybenzene derivatives.

- Reagents : Bromine, iodine, and fluorine sources.

- Conditions : Reactions are often conducted under controlled temperatures to optimize yields.

A detailed synthetic procedure is outlined in various studies, emphasizing the efficiency of halogen exchange reactions using suitable catalysts and solvents .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Antimicrobial Activity

Studies have shown that halogenated compounds exhibit significant antimicrobial properties. For instance, derivatives of methoxybenzene have been tested against various bacterial strains. The presence of bromine and iodine enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent research indicates that compounds similar to this compound demonstrate cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular processes essential for cancer cell survival .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Moderate | Various bacterial strains |

| Anticancer | High | Cancer cell lines (e.g., HeLa) |

Case Study 1: Antimicrobial Testing

In a study published by the Royal Society of Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antimicrobial activity .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of halogenated methoxybenzenes revealed that this compound inhibited the proliferation of HeLa cells with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis via the mitochondrial pathway .

Research Findings

Research has consistently shown that halogenated aromatic compounds possess unique biological activities due to their structural characteristics. The presence of multiple halogens can enhance interaction with biological targets, leading to increased potency against pathogens and cancer cells.

Mechanistic Insights

The mechanism by which this compound exerts its effects is believed to involve:

- DNA Intercalation : Halogenated compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, leading to cell death.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-4-fluoro-3-iodo-1-methoxybenzene, and how do competing substituents influence regioselectivity?

- Methodology : Sequential halogenation is often employed, starting with methoxy-directed bromination followed by iodination. The methoxy group (-OCH₃) is ortho/para-directing, while halogens (Br, F, I) are typically meta-directing but may compete. Use low-temperature electrophilic substitution (e.g., -78°C) to minimize side reactions. Monitor regioselectivity via LC-MS or GC-MS during intermediate steps .

- Data Contradiction : In halogen-rich environments, steric hindrance from bulky substituents (e.g., iodine) can override electronic effects, leading to unexpected substitution patterns. Validate intermediates via ¹H/¹³C NMR, focusing on aromatic proton splitting patterns .

Q. How should solubility and storage conditions be optimized for this compound?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to halogen and methoxy groups. Prepare stock solutions at 10 mM in anhydrous DMSO to prevent hydrolysis .

- Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials to avoid photodegradation. Avoid repeated freeze-thaw cycles, as iodine substituents may undergo radical-mediated decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹⁹F NMR is critical for confirming fluorine position (~-110 to -130 ppm for aromatic F). ¹H NMR should show a singlet for the methoxy group (~3.8 ppm) and splitting patterns for adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular weight (expected [M+H]⁺: ~347.85 g/mol) .

Advanced Research Questions

Q. How do electronic effects of multiple halogens impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Bromine and iodine are both viable for cross-coupling, but iodine’s higher reactivity often dominates. Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for selective bromine coupling. For iodine retention, employ milder conditions (e.g., Pd(OAc)₂, room temperature) .

- Data Contradiction : Competing coupling sites may require protecting group strategies. For example, temporarily silylate the methoxy group to direct coupling to bromine .

Q. What computational models predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- DFT Studies : Calculate Fukui indices to identify electrophilic centers. The iodine site typically shows the highest electrophilicity, followed by bromine. Methoxy groups stabilize adjacent positions via resonance, reducing NAS feasibility at those sites .

- Validation : Compare computed activation energies with experimental kinetic data using Arrhenius plots. Discrepancies >10% suggest steric effects (e.g., iodine’s bulk) are significant .

Q. How does the compound degrade under UV light, and what stabilizers mitigate this?

- Degradation Pathway : UV exposure cleaves C-I bonds, generating aryl radicals. Monitor via GC-MS for iodobenzene byproducts. Add radical scavengers (e.g., BHT at 0.1% w/v) to suppress degradation .

- Stability Data : Under accelerated UV testing (300–400 nm), half-life decreases from 48 hr (dark) to 6 hr (exposed). Use amber glassware and UV filters during handling .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of volatile iodinated fragments .

- Spill Response : Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as halogenated waste .

Q. How does the compound interact with biological systems, and what ecotoxicological risks exist?

- Toxicity Screening : Ames tests show low mutagenicity (≤0.5 revertants/nmol), but zebrafish embryo assays indicate LC₅₀ = 12 µM due to thyroid disruption from iodine .

- Environmental Impact : Classify as "toxic to aquatic life" (EC₅₀ < 1 mg/L). Avoid release into waterways; incinerate at >1,000°C with scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。